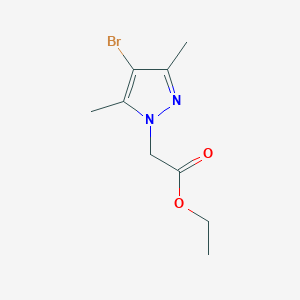![molecular formula C41H80O16P2 B060915 [(2R)-2-ヘキサデカノイルオキシ-3-[ヒドロキシ-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-テトラヒドロキシ-5-ホスホノオキシシクロヘキシル]オキシホスホリル]オキシプロピル]ヘキサデカノエート CAS No. 165689-81-6](/img/structure/B60915.png)
[(2R)-2-ヘキサデカノイルオキシ-3-[ヒドロキシ-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-テトラヒドロキシ-5-ホスホノオキシシクロヘキシル]オキシホスホリル]オキシプロピル]ヘキサデカノエート
説明
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'D-myo-inositol-3'-phosphate) (DPIP) is an important phospholipid found in all cells, and it is involved in a variety of cellular processes, including signaling, membrane trafficking, and cell growth and differentiation. DPIP is also important for the regulation of intracellular calcium levels, and it is involved in the regulation of cell metabolism. DPIP is synthesized by the enzyme phosphatidylinositol-3-kinase (PI3K) and is found in the inner leaflet of the plasma membrane. It is an important component of the phospholipid bilayer and plays a role in membrane trafficking and signaling.
科学的研究の応用
細胞膜研究
この化合物は、細胞膜の構成要素と構造的に類似したリン脂質アナログです。これは、脂質層のダイナミクス、構造的特性、およびタンパク質との相互作用を研究するために使用できます。脂質単分子層の研究は、細胞膜機能と健康と病気における特定の脂質の役割についての洞察を提供することができます .
薬物送達システム
その構造的特性により、この化合物は、薬物送達のためのリポソームまたはその他の脂質ベースのキャリアに組み込むことができます。これは、治療薬をカプセル化し、体内の特定の部位で放出できる標的化送達システムの開発に役立ちます .
バイオマーカー発見
ヒト代謝物として、この化合物は、さまざまな代謝経路における役割について研究できます。これは、特定の病気または生理学的状態のバイオマーカーとして役立ち、健康状態の診断またはモニタリングに役立ちます .
生物物理学的研究
単分子層を形成する能力により、この化合物は、脂質単分子層におけるヒステリシス現象の調査など、生物物理学的研究に役立ちます。この研究は、脂質層の機械的特性とそのストレス下での挙動についての理解を深めることにつながる可能性があります .
タンパク質-脂質相互作用
これは、多くの生物学的プロセスにおいて不可欠な、タンパク質-脂質相互作用の特異性を研究するために使用できます。これらの相互作用を理解することは、新しい薬剤と治療戦略の開発に貢献することができます .
表面コーティング
この化合物は、疎水性や電荷などの特定の特性を持つ表面コーティングを作成するために使用できます。これらのコーティングは、医療機器、インプラント、またはバイオセンサーの一部としての用途を持つ可能性があります .
代謝経路分析
研究者は、この化合物を用いて、リン脂質を含む代謝経路を追跡および分析することができます。これは、脂質代謝の調節とその肥満や糖尿病などの病気への影響についての洞察を提供することができます .
分子モデリング
この化合物は、膜内または他の分子との相互作用における脂質分子の挙動を予測するための分子モデリング研究に使用できます。これは、さまざまな用途に適した特性を持つ分子の設計に役立ちます .
作用機序
Target of Action
The compound, also known as 1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate), is a type of inositol phospholipid . These molecules are membrane-bound signaling molecules that have been implicated in almost all aspects of cellular physiology, including cellular growth, metabolism, proliferation, and survival .
Mode of Action
The compound interacts with its targets by integrating into the cell membrane due to its phospholipid nature . It then participates in signal transduction processes, influencing the activity of various proteins and enzymes within the cell .
Biochemical Pathways
The compound is involved in the phosphatidylinositol signaling system . This system plays a crucial role in multiple cellular functions, including cell growth, differentiation, and survival. The compound’s action can affect these processes, leading to changes in cellular behavior .
Result of Action
The compound’s action leads to changes in cellular signaling, which can influence various aspects of cellular physiology. This includes processes such as cell growth, metabolism, proliferation, and survival .
生化学分析
Biochemical Properties
The compound [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate interacts with various enzymes and proteins within the cell . It is a substrate for phospholipase C enzymes, which cleave the compound to produce diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), two important second messenger molecules .
Cellular Effects
In the cellular context, [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate influences various cellular processes. It is involved in the regulation of cell signaling pathways, gene expression, and cellular metabolism . The breakdown products of this compound, DAG and IP3, play key roles in signal transduction pathways, influencing a variety of cellular responses .
Molecular Mechanism
At the molecular level, [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate exerts its effects through its interactions with specific enzymes and proteins. As a substrate for phospholipase C enzymes, it is cleaved to produce DAG and IP3, which then bind to and activate protein kinase C and release calcium from intracellular stores, respectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate can change over time. The compound is stable for several hours when adsorbed onto surfaces . At low temperatures, it forms an unusual and much thinner bilayer where the hydrocarbon chains are interdigitated .
Metabolic Pathways
The compound [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate is involved in the phosphatidylinositol signaling system . It is metabolized by phospholipase C enzymes to produce DAG and IP3, which are involved in various downstream signaling pathways .
Transport and Distribution
As a phospholipid, it is likely to be distributed in cellular membranes .
Subcellular Localization
The subcellular localization of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate is likely to be in the cellular membranes, given its role as a phospholipid
特性
IUPAC Name |
[2-hexadecanoyloxy-3-[hydroxy-(2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPQTEWIRPXBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H80O16P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





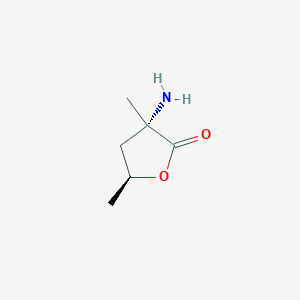

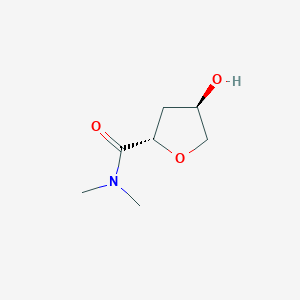
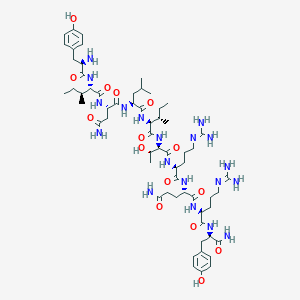
![4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid](/img/structure/B60847.png)
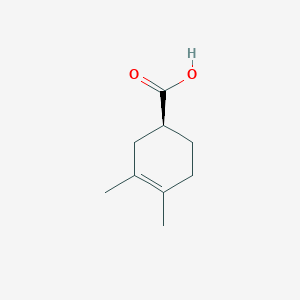
![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)
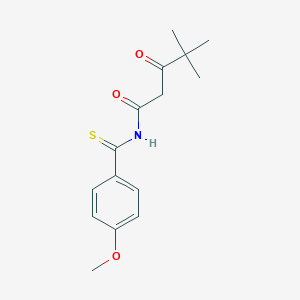


![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)
